

Methyl 2-(4-chlorophenyl)-2-methylpropanoate derivatives and analogs

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Compound of Interest

Compound Name: Methyl 2-(4-chlorophenyl)-2-methylpropanoate

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An In-depth Technical Guide to **Methyl 2-(4-chlorophenyl)-2-methylpropanoate** Derivatives and Analogs

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** and its structurally related derivatives and analogs. This chemical scaffold serves as a crucial building block in the synthesis of various pharmacologically active compounds. This document will delve into the synthetic methodologies, chemical properties, and the diverse biological activities exhibited by this class of molecules. We will explore their structure-activity relationships, mechanisms of action, and established experimental protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Core Scaffold and Its Significance

Methyl 2-(4-chlorophenyl)-2-methylpropanoate is an organic compound characterized by a central quaternary carbon atom attached to a 4-chlorophenyl ring, a methyl group, and a methyl ester. The core structure, 2-(4-chlorophenyl)-2-methylpropanoic acid, is a key component in a variety of molecules that have garnered significant interest in medicinal chemistry.

The presence of the chlorophenyl group and the gem-dimethyl moiety are critical structural features that influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This scaffold is notably a key intermediate in the synthesis of compounds like fexofenadine, a well-known antihistamine and antiallergic agent.^{[1][2]} Furthermore, analogs of this structure have been investigated for a range of biological activities, including anti-hyperlipidemic and anti-inflammatory effects.^{[3][4]}

Synthetic Strategies and Chemical Properties

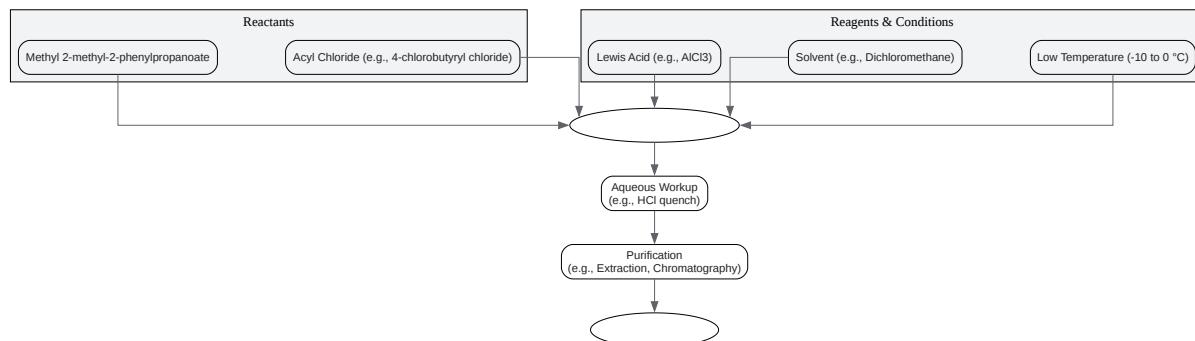
The synthesis of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** and its derivatives can be achieved through several established chemical routes. The choice of a particular synthetic pathway often depends on the desired substitutions on the aromatic ring and the nature of the ester group.

Friedel-Crafts Acylation: A Key Synthetic Route

A common and versatile method for synthesizing derivatives of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** is through a Friedel-Crafts acylation reaction. This reaction typically involves the acylation of a substituted benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$) or titanium tetrachloride ($TiCl_4$).^{[5][6]}

For instance, the synthesis of methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, an important intermediate, can be achieved by reacting methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride in the presence of aluminum chloride.^{[7][8]} The reaction is typically carried out in a non-polar solvent like dichloromethane (DCM) at low temperatures to control the reaction's exothermicity and minimize side-product formation.^[7]

Workflow for Friedel-Crafts Acylation



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Caption: Generalized workflow for the synthesis of **Methyl 2-(4-chlorophenyl)-2-methylpropanoate** derivatives via Friedel-Crafts Acylation.

Esterification

The methyl ester of 2-(4-chlorophenyl)-2-methylpropanoic acid can be synthesized from the corresponding carboxylic acid through Fischer esterification. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.^[9] This method is particularly useful when starting from the carboxylic acid precursor.

Purification and Characterization

The purification of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** derivatives is typically achieved using standard laboratory techniques. Following the reaction, an aqueous workup is often employed to remove the catalyst and other water-soluble impurities.^[7] The crude product is then extracted into an organic solvent, dried, and concentrated. Further purification can be accomplished by column chromatography on silica gel or by recrystallization.^[10]

The structural elucidation and characterization of the synthesized compounds are performed using a combination of modern analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the chemical structure and confirm the presence of key functional groups.^{[11][12]}
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.^[11]
- Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl group of the ester.^[11]

Biological Activities and Pharmacological Profile

Derivatives and analogs of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** have been shown to exhibit a wide range of biological activities. The specific pharmacological profile is highly dependent on the nature and position of the substituents on the core scaffold.

Anti-inflammatory and Cyclooxygenase (COX) Inhibition

Several derivatives of 2-phenylpropionic acid have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.^[4] The substitution pattern on both the phenyl and a linked heterocyclic ring (in analogs) can significantly influence the inhibitory potency against COX-1 and COX-2.^[4]

Antihyperlipidemic Activity

Analogs of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** are structurally related to the fibrate class of drugs, which are known for their lipid-lowering effects. Fenofibrate, a widely used antihyperlipidemic agent, is a pro-drug that is metabolized to fenofibric acid, a derivative of 2-phenoxy-2-methylpropanoic acid.^[3] The synthesis of a metabolite of fenofibrate, 2-(4-((4-

chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, has been reported, highlighting the relevance of this scaffold in lipid metabolism.[3]

Sigma Receptor Modulation

Certain analogs incorporating the 4-chlorophenyl moiety have been identified as potent and selective ligands for sigma (σ) receptors.[13] These receptors are implicated in a variety of neurological functions, and their modulation represents a promising therapeutic strategy for a range of central nervous system disorders. The stereochemistry of these analogs plays a crucial role in their affinity and functional activity (agonist vs. antagonist) at sigma receptors.[13]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly sensitive to structural modifications. Key SAR observations include:

- **Aromatic Substitution:** The nature and position of substituents on the phenyl ring can dramatically alter the pharmacological profile. Halogen substitutions, such as the chloro group, are common and can enhance potency.
- **Ester and Acid Functionality:** The carboxylic acid or its ester derivative is often crucial for activity. The ester form can act as a prodrug, improving oral bioavailability.
- **Side Chain Modifications:** Alterations to the side chain attached to the phenyl ring can lead to compounds with different biological targets.

| Derivative/Analog | Key Structural Modification | Reported Biological Activity | Reference |
|---|---|--|-----------|
| Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate | Addition of a 4-chlorobutanoyl group at the 4-position of the phenyl ring | Intermediate for fexofenadine synthesis | [1][7] |
| 2-[4-(Thiazol-2-yl)phenyl]propionic acid derivatives | Replacement of the chloro group with a substituted thiazole ring | Cyclooxygenase inhibition, anti-inflammatory | [4] |
| (+)-Methyl (1R,2S)-2-{{4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl}methyl}-1-phenylcyclopropanecarboxylate | Incorporation of a cyclopropane and a piperidine moiety | Potent and selective sigma (σ) receptor ligands | [13] |
| 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid | Phenoxy linkage and reduction of a ketone | Metabolite of the antihyperlipidemic drug fenofibrate | [3] |

Detailed Experimental Protocol: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

The following protocol is a representative example of the synthesis of a key derivative of **methyl 2-(4-chlorophenyl)-2-methylpropanoate**.^[7]

Materials:

- Methyl 2-methyl-2-phenylpropanoate
- 4-chlorobutyryl chloride

- Aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Concentrated Hydrochloric acid (HCl)
- Sodium sulfate (Na_2SO_4)

Procedure:

- In a clean, dry reactor, charge dichloromethane (DCM) and aluminum chloride. Cool the mixture to -10 °C.
- In a separate vessel, dissolve methyl 2-methyl-2-phenylpropanoate in DCM.
- Slowly add the solution from step 2 to the reactor while maintaining the temperature between -10 to 0 °C. Stir for 45 minutes.
- In another reactor, charge DCM and aluminum chloride and cool to -10 °C.
- In a separate vessel, dissolve 4-chlorobutyryl chloride in DCM.
- Slowly add the solution from step 5 to the second reactor while maintaining the temperature between -10 to 0 °C. Stir for 45 minutes.
- Slowly add the contents of the first reactor to the second reactor, maintaining the temperature between -10 to 0 °C.
- Monitor the reaction for completion using Gas Chromatography (GC) (typically 24 hours).
- Once the reaction is complete, slowly quench the reaction mass with concentrated HCl at 10-20 °C and stir for 30 minutes.
- Separate the organic (DCM) layer. Extract the aqueous layer with DCM.
- Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to obtain the final product as an oil.

In Vitro and In Vivo Evaluation

The biological evaluation of **methyl 2-(4-chlorophenyl)-2-methylpropanoate** derivatives and analogs involves a range of in vitro and in vivo assays to determine their efficacy and safety profiles.

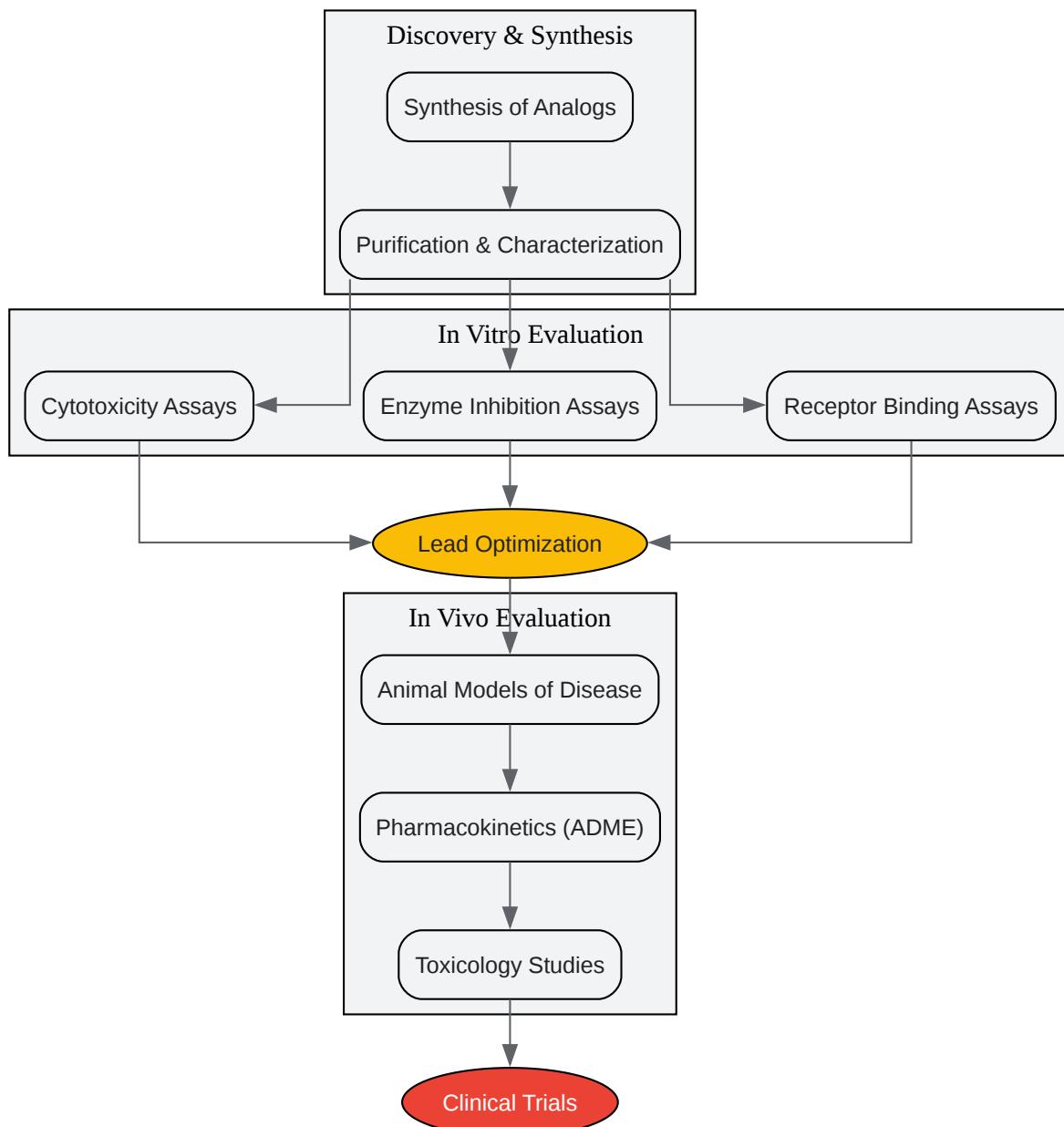
In Vitro Assays

- Cytotoxicity Assays: The potential of new compounds to induce cell death is often assessed using assays like the MTT assay in various cancer cell lines.[14]
- Enzyme Inhibition Assays: For compounds targeting specific enzymes like cyclooxygenase, in vitro assays are performed using purified enzymes or cell lysates to determine the IC_{50} values.[4]
- Receptor Binding Assays: To determine the affinity of compounds for specific receptors, radioligand binding assays are commonly employed.
- Gene Expression Analysis: Techniques like qPCR can be used to measure changes in the mRNA expression of target genes in response to compound treatment.[12]

In Vivo Studies

- Animal Models of Disease: Compounds with promising in vitro activity are further evaluated in animal models of disease, such as carrageenan-induced paw edema in rats for anti-inflammatory activity.[4]
- Pharmacokinetic (PK) and ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are assessed in animal models to determine their bioavailability and metabolic stability.[15][16]
- Toxicology Studies: Preliminary toxicology studies are conducted to evaluate the safety profile of the lead compounds.[17]

Drug Development and Evaluation Pipeline

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Caption: A typical pipeline for the development and evaluation of novel therapeutic agents based on the core scaffold.

Conclusion and Future Directions

The **methyl 2-(4-chlorophenyl)-2-methylpropanoate** scaffold and its analogs represent a versatile and valuable class of compounds in medicinal chemistry. Their straightforward synthesis and the potential for diverse biological activities make them attractive starting points for the development of new therapeutic agents. Future research in this area will likely focus on:

- Expansion of the Chemical Space: The synthesis and evaluation of novel derivatives with unique substitution patterns to explore new biological targets.
- Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.
- Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts to improve the ADME profiles of lead compounds to enhance their drug-like properties.

The continued exploration of this chemical scaffold holds significant promise for the discovery of novel drugs for a wide range of diseases.

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